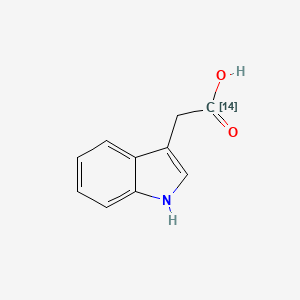

Indole-3-acetic acid-carboxy-14C

説明

Indole-3-acetic Acid (IAA) as a Central Plant Phytohormone: Foundational Concepts

Indole-3-acetic acid is a pivotal molecule in plant life, influencing a multitude of developmental processes from the embryonic stage to senescence. taylorandfrancis.com It is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan. fiveable.mebyjus.com IAA's influence is concentration-dependent and multifaceted, regulating critical functions such as:

The regulation of IAA levels within the plant is a tightly controlled process involving biosynthesis, transport, and metabolism through conjugation or degradation. nih.gov This precise control ensures that the correct concentrations of IAA are present in specific tissues at the appropriate times to orchestrate development.

The Role of Radiocarbon Labeling (14C) in Elucidating Auxin Biology

Radiocarbon labeling is a powerful technique that allows scientists to trace the movement and transformation of molecules within a biological system. moravek.com Carbon-14 (B1195169) is a radioactive isotope of carbon that is particularly well-suited for this purpose due to several key properties:

In the context of auxin biology, labeling IAA with 14C at the carboxyl group ([1-14C]IAA) has been instrumental. nih.gov This specific labeling allows researchers to track the transport of the intact IAA molecule and to study its metabolic fate, including whether it is decarboxylated. nih.govresearchgate.net By measuring the radioactivity in different plant tissues over time, scientists can map the pathways of auxin transport and identify the products of its metabolism. nih.govnih.gov

Historical Development and Impact of Indole-3-acetic acid-carboxy-14C in Plant Physiology Studies

The use of radiolabeled IAA dates back to the mid-20th century, shortly after the development of radiocarbon dating techniques. nih.gov Early studies using carboxyl-14C-labeled 3-indoleacetic acid provided some of the first direct evidence of auxin transport and metabolism in plants. nih.govoup.com These pioneering experiments laid the groundwork for our current understanding of auxin physiology.

Over the decades, research utilizing this compound has yielded significant insights. For instance, studies have demonstrated the polar transport of IAA, its movement primarily in one direction within the plant, which is crucial for establishing auxin gradients that control development. capes.gov.brdeepdyve.com Furthermore, the use of 14C-labeled IAA has been critical in identifying the various metabolic pathways of auxin, including conjugation to amino acids and sugars, and oxidative degradation. nih.govnih.gov

Research on mung bean cuttings using [14C]indole-3-acetic acid revealed that during adventitious root formation, the primary conjugate formed was [14C]indole-acetylaspartic acid (IAAsp). The levels of [14C]IAAsp increased rapidly on the first day and then declined, while the [14C]IAA was quickly metabolized and was no longer detectable after 12 hours. nih.gov

In studies with Arabidopsis, feeding the plants with 5 μm [1′-14C]IAA led to the identification of five major metabolites. nih.gov Further investigations at lower, more physiologically relevant concentrations revealed that oxindole-3-acetic acid (OxIAA) and its hexose (B10828440) conjugate are the major catabolites. nih.gov This highlights the importance of concentration in determining the metabolic fate of IAA.

The data from these and other studies have been instrumental in building the comprehensive models of auxin action that we have today. The ability to trace the path of a single hormone molecule has provided an unparalleled level of detail, transforming our understanding of plant growth and development.

Metabolites of [1-14C]IAA in Arabidopsis

| Metabolite Number | Identified Compound | Metabolic Pathway |

|---|---|---|

| Metabolite 1 | Oxindole-3-acetic acid (OxIAA) | Oxidative Catabolism |

| Metabolite 2 | OxIAA-hexose | Conjugation |

| Metabolite 3 | Indole-3-acetyl aspartic acid (IAAsp) | Conjugation |

| Metabolite 4 | Indole-3-acetyl glutamate (B1630785) (IAGlu) | Conjugation |

This table summarizes some of the key metabolites identified in Arabidopsis after feeding with [1-14C]IAA, as determined through techniques like HPLC and mass spectrometry. nih.govoup.com

Structure

3D Structure

特性

CAS番号 |

4384-79-6 |

|---|---|

分子式 |

C10H9NO2 |

分子量 |

177.18 g/mol |

IUPAC名 |

2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2 |

InChIキー |

SEOVTRFCIGRIMH-HRVHXUPCSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)C[14C](=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O |

製品の起源 |

United States |

Biosynthesis and Metabolic Transformations of Indole 3 Acetic Acid Carboxy 14c

Investigation of Tryptophan-Dependent Auxin Biosynthesis Pathways using Indole-3-acetic acid-carboxy-14C

In the majority of plants and certain bacteria, the synthesis of IAA is intricately linked to the amino acid tryptophan. nih.gov A number of distinct biosynthetic routes have been identified, and the use of radiolabeled compounds has been pivotal in confirming the intermediate steps and understanding the dynamics of these pathways. nih.govresearchgate.net

The Indole-3-Pyruvic Acid (IPyA) Pathway

Considered the principal route for IAA production in plants, the IPyA pathway involves a two-step conversion of tryptophan to IAA. nih.govjircas.go.jp Initially, tryptophan is transformed into indole-3-pyruvic acid (IPyA). nih.govresearchgate.net Subsequently, IPyA is converted to indole-3-acetaldehyde (IAAld), which is then oxidized to form IAA. nih.govnih.gov The utilization of this compound has been instrumental in verifying the final stages of this pathway by demonstrating the conversion of labeled precursors into radioactive IAA.

The Tryptamine (B22526) (TAM) Pathway

In the TAM pathway, tryptophan undergoes decarboxylation to yield tryptamine (TAM). nih.govnih.gov TAM is then oxidized to indole-3-acetaldehyde (IAAld), which is subsequently converted to IAA. nih.govresearchgate.net The application of this compound has been crucial for differentiating this pathway, particularly in microorganisms. nih.gov For example, feeding experiments with labeled tryptophan in certain plant-associated bacteria have revealed the accumulation of labeled TAM and its subsequent transformation into labeled IAA. nih.gov

The Indole-3-Acetaldoxime (IAOx) Pathway

Prominently active in the Brassicaceae family, which includes the model organism Arabidopsis thaliana, is the indole-3-acetaldoxime (IAOx) pathway. nih.govcabidigitallibrary.orgcabidigitallibrary.org In this route, tryptophan is converted to indole-3-acetaldoxime (IAOx). researchgate.net IAOx then acts as a crucial branching point, leading either to the synthesis of various indole-containing defense compounds known as glucosinolates or to its conversion into indole-3-acetonitrile (B3204565) (IAN), which is ultimately hydrolyzed to produce IAA. nih.govmdpi.com

The Indole-3-Acetamide (B105759) (IAM) Pathway

Predominantly found in plant-pathogenic bacteria, the indole-3-acetamide (IAM) pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. nih.govresearchgate.netfrontiersin.org IAM is then hydrolyzed by an amidohydrolase to generate IAA. nih.govresearchgate.net Tracer studies employing 14C-labeled tryptophan have been fundamental in establishing this pathway's sequence, clearly showing the direct conversion of tryptophan to IAM and subsequently to IAA. nih.gov While primarily a microbial pathway, the use of this compound has helped confirm it is not a major route in most higher plants. nih.gov

Metabolic Conversions and Conjugation Dynamics of this compound

Following its synthesis, the concentration of active IAA within a plant is meticulously regulated through a variety of metabolic processes, including conjugation and degradation. nih.govmdpi.com The use of this compound has been an invaluable tool in the study of these dynamic processes. nih.gov

IAA can be attached to sugars, amino acids, and peptides to form conjugates. nih.gov These conjugated forms are generally considered inactive but can be stored and later hydrolyzed to release free, active IAA. The use of radiolabeled IAA allows researchers to trace its conversion into these various conjugated forms. For example, by applying this compound to plant tissues and subsequently analyzing the extracts, scientists can identify and quantify the different labeled IAA conjugates, such as IAA-aspartate and IAA-glutamate. nih.govfrontiersin.org

Conjugation with Amino Acids (e.g., Aspartate, Glutamate)

The conjugation of IAA to amino acids is a significant mechanism for regulating its activity. In numerous plant species, exogenously applied [¹⁴C]IAA is rapidly converted into amide-linked conjugates. The most commonly identified conjugates are with aspartic acid and glutamic acid.

In citrus leaf tissues, the primary metabolite of [¹⁴C]IAA has been identified as indole-3-acetylaspartic acid (IAAsp). nih.gov Similarly, studies in Arabidopsis have consistently identified IAAsp and indole-3-acetyl glutamate (B1630785) (IAGlu) as major metabolites when plants are fed with IAA. nih.gov Research on crown gall callus tissue also revealed the formation of IAA conjugates with aspartic and glutamic acid, although in this case, they were considered minor metabolites compared to conjugates with glycine, alanine, and valine. nih.gov

The formation of these amino acid conjugates is considered a method of inactivating IAA. frontiersin.org Refeeding experiments with these conjugates have shown they are not readily hydrolyzed back to free IAA, suggesting this is a terminal pathway for the conjugated IAA molecule. nih.gov However, there is also evidence that these conjugates can be further metabolized. For instance, IAAsp can be oxidized to form oxindole-3-acetylaspartic acid (OxIAAsp). nih.govfrontiersin.org

The enzymes responsible for the formation of these conjugates belong to the GRETCHEN HAGEN 3 (GH3) family. frontiersin.org The specific amino acid conjugated to IAA can vary between plant species and even different tissues within the same plant.

Table 1: Identified Amino Acid Conjugates of this compound

| Plant Species | Identified Amino Acid Conjugates | Reference |

| Citrus sinensis (Citrus) | Indole-3-acetylaspartic acid (IAAsp) | nih.gov |

| Arabidopsis thaliana (Arabidopsis) | Indole-3-acetylaspartic acid (IAAsp), Indole-3-acetyl glutamate (IAGlu) | nih.gov |

| Parthenocissus tricuspidata (Crown Gall) | Aspartic acid, Glutamic acid, Glycine, Alanine, Valine | nih.gov |

Conjugation with Hexose (B10828440) Moieties

In addition to amino acids, IAA can be conjugated to sugars, forming ester-linked conjugates. The use of [¹⁴C]IAA has enabled the identification of these sugar conjugates in various plant systems.

In Arabidopsis, a significant metabolite of IAA is an OxIAA-hexose conjugate, where oxindole-3-acetic acid is linked to a hexose moiety through its carboxyl group. nih.gov The formation of IAA-sugar conjugates is another mechanism for storing and inactivating IAA. frontiersin.org These ester-linked conjugates can be hydrolyzed to release free, active IAA. frontiersin.org In Scots pine seedlings, the initial source of free IAA during germination is from stored IAA-ester conjugates. nih.gov

Oxidative Catabolism to Oxindole-3-acetic Acid (OxIAA)

The irreversible oxidative catabolism of IAA to 2-oxindole-3-acetic acid (OxIAA) is a major pathway for IAA degradation. frontiersin.org This metabolic conversion has been confirmed through studies using [¹⁴C]IAA. nih.gov

In Arabidopsis, OxIAA is a primary product of IAA metabolism. nih.gov The formation of OxIAA is observed early in time-course studies following the application of [¹⁴C]IAA. nih.gov This catabolic pathway is considered a key component of auxin homeostasis, permanently removing excess IAA. frontiersin.org The OxIAA formed can be further conjugated, for example, to a hexose moiety to form an OxIAA-hexose conjugate. nih.gov In Scots pine, the induction of catabolism to yield OxIAA occurs concurrently with the onset of de novo IAA synthesis. nih.gov

Catabolism to Indole-3-Carboxylic Acid

Another catabolic pathway for IAA involves its conversion to indole-3-carboxylic acid (ICA). This has been particularly noted in citrus leaf tissues. Ethylene (B1197577) treatment was found to enhance the catabolism of [¹⁴C]IAA to ICA, which then accumulates as glucose esters (ICGIu). nih.gov This ethylene-enhanced formation of ICA and its glucose ester was accompanied by a decrease in the formation of IAAsp, suggesting a shift in the metabolic fate of IAA in response to ethylene. nih.gov The catabolism of IAA to ICA is proposed as one of the mechanisms by which ethylene can reduce endogenous IAA levels. nih.gov

Conversion to Indole-3-Butyric Acid (IBA)

While the conversion of indole-3-butyric acid (IBA) to IAA is a well-documented process, the reverse reaction, the synthesis of IBA from IAA, has also been observed. frontiersin.orgumn.edunih.govwikipedia.org Enzyme preparations from maize and Arabidopsis have been shown to catalyze the conversion of IAA to IBA. nih.gov This suggests that IBA can act as a storage form of auxin, being synthesized from IAA and then converted back to IAA when needed. wikipedia.org

Identification of Other Radiolabeled Metabolites

Studies utilizing [¹⁴C]IAA have led to the identification of several other metabolites beyond the major conjugates and catabolic products. In Arabidopsis, further oxidation of IAAsp can lead to the formation of OxIAAsp and OH-IAAsp, especially at high concentrations of supplied IAA. nih.gov In Scots pine seedlings, two additional novel conjugates were identified: glucopyranosyl-1-N-indole-3-acetyl-N-aspartic acid and glucopyranosyl-1-N-indole-3-acetic acid. nih.gov In tomato and barley shoots fed with tryptophan-3-¹⁴C, which is a precursor to IAA, other radiolabeled compounds such as indol-3yl-pyruvic acid, indol-3yl-acetaldehyde, and tryptamine were identified. sahmri.org.au

Enzymatic Regulation of this compound Turnover

The turnover of IAA is tightly regulated by a complex interplay of enzymes involved in its biosynthesis, conjugation, and catabolism. The levels of free IAA are controlled to maintain auxin homeostasis, which is critical for normal plant growth and development. nih.gov

The conjugation of IAA to amino acids is catalyzed by GH3 enzymes. frontiersin.org The oxidative catabolism of IAA to OxIAA is another key regulatory point. The turnover rate of the IAA pool can change dramatically during different developmental stages. For instance, in Scots pine seedlings, the half-life of IAA decreased significantly from over 48 hours in early germination to 7.2 hours after 7 days, indicating an induction of IAA turnover. nih.gov

The conversion of IBA to IAA is catalyzed by a series of enzymes involved in peroxisomal β-oxidation, including IBR1, IBR3, and IBR10. frontiersin.orgnih.gov The regulation of these enzymatic pathways ensures that the appropriate levels of active IAA are available for various developmental processes. In the bacterium Serratia plymuthica, the enzyme indole-3-pyruvate decarboxylase (IPDC) is key for IAA biosynthesis and is regulated by transcriptional regulators like TyrR. nih.govresearchgate.net The degradation of IAA can also be carried out by bacterial enzymes, such as the flavin-dependent oxygenase IacA from Caballeronia glathei, which converts IAA to 2-hydroxyindole-3-acetic acid. mdpi.com

Transport and Spatiotemporal Distribution of Indole 3 Acetic Acid Carboxy 14c

Elucidation of Polar Auxin Transport Mechanisms using Indole-3-acetic acid-carboxy-14C

Polar auxin transport, the directional cell-to-cell movement of auxin, is fundamental to numerous aspects of plant development. wikipedia.org Studies utilizing IAA-14C have been instrumental in characterizing this process. Research on Lens and Phaseolus roots demonstrated a distinct polar movement of IAA-14C. nih.gov In contrast to the basipetal (downward) transport observed in shoots, roots exhibit predominantly acropetal (upward) transport. nih.gov This movement was confirmed to be a feature of living tissue and not passive diffusion through xylem vessels. nih.gov

Experiments with hypocotyl sections from dormant Pinus lambertiana embryos revealed their inherent capacity for polar transport of IAA-14C, a polarity that intensified during the initial days of culture due to a significant rise in basipetal transport. nih.gov This directional flow is crucial for establishing auxin gradients, which act as morphogenetic signals guiding plant growth and development. wikipedia.org The mechanism involves both passive diffusion of protonated IAA across the cell membrane and active transport of the anionic form, driven by carrier proteins. wikipedia.org

Analysis of Phloem-Mediated Translocation of this compound

In addition to polar transport, auxin is also translocated long distances via the phloem. Studies involving the injection of IAA-14C into the cotyledons of Phaseolus coccineus and the endosperm of Zea mays seedlings demonstrated its acropetal translocation into the epicotyls and young shoots. nih.govscispace.com This indicates that auxin can be transported from its sites of synthesis or storage to growing regions through the plant's vascular system.

Further investigations using Ricinus communis seedlings have explored the dynamics of IAA loading into the phloem. By co-injecting [3H]IAA and [14C]sucrose, researchers can simultaneously measure the transport rates of both substances. researchgate.net These experiments help to understand the mechanisms and regulation of auxin entry into the phloem for long-distance distribution throughout the plant.

Differential Tissue and Organ Distribution Patterns (e.g., root cortical vs. stelar tissues)

The distribution of auxin is not uniform throughout the plant; rather, it accumulates in specific tissues and organs to exert its effects. In studies with Zea mays roots, significant differences in the metabolism of [14C]IAA were observed between cortical and stelar tissues. nih.gov After a two-hour incubation period, cortical segments metabolized 91-92% of the extractable radioactivity, whereas stelar segments metabolized only 1-6%. nih.gov This suggests that different tissues have varying capacities to process and accumulate auxin.

Research on Douglas-fir (Pseudotsuga menziesii) cuttings showed that 24 hours after applying 14C-IAA to decapitated rooted cuttings, nearly twice as much radioactivity was found in the upper halves of the stems compared to the lower halves. researchgate.net This differential accumulation is believed to play a role in phenomena such as plagiotropic growth (horizontal growth) of cuttings.

Quantifying Uptake and Decarboxylation Processes of this compound in Biological Systems

The labeling of the carboxyl group in this compound allows for the study of its metabolic fate, including decarboxylation. The uptake and subsequent metabolism of IAA are critical for regulating its active concentration within tissues.

In Zea mays root segments, the major metabolite of [14C]IAA was identified as oxindole-3-acetic acid. nih.gov This conversion represents a significant catabolic pathway for IAA. The rate of metabolism can vary dramatically between different tissues, as seen in the much higher metabolic activity in the cortex compared to the stele of maize roots. nih.gov The study of such metabolic processes is essential for a complete understanding of auxin homeostasis.

Advanced Methodological Frameworks Utilizing Indole 3 Acetic Acid Carboxy 14c

Radiotracer Techniques for Quantitative Analysis of Auxin Fluxes and Pools

Radiotracer techniques employing [14C]IAA are fundamental for the quantitative analysis of auxin fluxes and the characterization of auxin pools within plant tissues. These methods leverage the radioactive carbon-14 (B1195169) atom to trace the movement and accumulation of IAA, offering a direct means to measure transport rates and directions.

In classic experiments, [14C]IAA is applied to a specific location on a plant, such as the apical tip of a coleoptile or a root segment. After a defined period, the plant tissue is sectioned, and the amount of radioactivity in each section is measured using liquid scintillation counting. This allows for the determination of both acropetal (towards the apex) and basipetal (away from the apex) transport rates. nih.gov Such studies have been instrumental in characterizing the polar transport of auxin, a crucial process for establishing auxin gradients that underpin various developmental processes. nih.gov

Furthermore, by extracting and analyzing the total radioactive content from tissues, researchers can quantify the size of different auxin pools. This includes the pool of free, biologically active IAA and pools of conjugated or metabolized forms. The ability to distinguish between transported [14C]IAA and its metabolic products is essential for accurately interpreting flux data. nih.gov For instance, after incubating Zea mays root segments with [14C]IAA, a significant portion of the radioactivity is found in various metabolites, highlighting the rapid and extensive metabolism of IAA in plant tissues. researchgate.net

Stable isotope labeling, often used in conjunction with radiotracers, provides a complementary approach to study auxin kinetics. nih.govumn.edu By supplying plants with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the biosynthesis and turnover of the endogenous IAA pool, while [14C]IAA can simultaneously be used to track the movement of exogenously applied auxin. nih.govumn.eduplos.org This dual-labeling strategy offers a more comprehensive understanding of the dynamic interplay between auxin biosynthesis, transport, and catabolism.

Chromatographic Separation and Purification of Indole-3-acetic acid-carboxy-14C and its Metabolites

To accurately analyze the fate of [14C]IAA within plant tissues, it is imperative to separate the parent compound from its various metabolites. Chromatographic techniques are indispensable for this purpose, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of [14C]IAA and its derivatives. nih.govnih.govacademicjournals.orgmdpi.comresearchgate.net The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

In the context of [14C]IAA analysis, reverse-phase HPLC with a C18 column is commonly employed. academicjournals.orgnih.gov The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of IAA and its various metabolites, which can range from polar conjugates to less polar catabolites. nih.gov For instance, a mobile phase consisting of a mixture of acetic acid in water and acetonitrile (B52724) can effectively separate a range of indolic compounds. nih.gov

Following separation by HPLC, the eluate is collected in fractions. The radioactivity of each fraction is then quantified using a liquid scintillation counter to generate a radiochromatogram. This provides a quantitative profile of [14C]IAA and its radiolabeled metabolites. researchgate.net The detection limits for IAA using HPLC with selective detectors can be in the nanogram to picogram range, allowing for the analysis of small tissue samples. nih.gov

Table 1: HPLC Conditions for Separation of IAA and Related Compounds

| Parameter | Condition | Source |

| Column | Reverse-phase C8 or C18 | nih.govacademicjournals.orgnih.gov |

| Mobile Phase | Gradient of aqueous acetic acid and acetonitrile/methanol (B129727) | nih.govacademicjournals.org |

| Flow Rate | Typically 0.8 - 1.6 mL/min | academicjournals.orgmdpi.com |

| Detection | UV absorbance (e.g., 280 nm), followed by fraction collection and scintillation counting | academicjournals.org |

Thin-Layer Chromatography (TLC)

TLC is another valuable technique for the separation and purification of [14C]IAA and its metabolites. nih.govamazonaws.comaga-analytical.com.plchemistryhall.com It is a solid-liquid chromatographic technique where the stationary phase is a thin layer of adsorbent material, usually silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate or aluminum foil. amazonaws.com

For the analysis of [14C]IAA, a small spot of the plant extract is applied to the TLC plate. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the extract separate based on their differential affinities for the stationary and mobile phases. amazonaws.comchemistryhall.com A common solvent system for separating indolic compounds is a mixture of chloroform, ethyl acetate, and formic acid. researchgate.net

After development, the separated spots can be visualized under UV light. researchgate.net To quantify the radioactivity, the TLC plate can be scanned with a radio-TLC scanner, or the individual spots can be scraped off the plate and their radioactivity measured by liquid scintillation counting. researchgate.net While generally less resolving than HPLC, TLC is a rapid and cost-effective method for preliminary analysis and purification of radiolabeled compounds. nih.gov

Table 2: TLC Parameters for IAA Separation

| Parameter | Condition | Source |

| Stationary Phase | Silica gel | amazonaws.com |

| Mobile Phase | Chloroform:Ethyl Acetate:Formic Acid (e.g., 77:22:1 v/v) | researchgate.net |

| Visualization | UV light (254 nm) | researchgate.net |

| Quantification | Radio-TLC scanner or scintillation counting of scraped spots | researchgate.net |

Mass Spectrometric Identification and Quantification of Radiolabeled Auxin Derivatives

While chromatographic techniques can separate [14C]IAA and its metabolites, mass spectrometry (MS) is essential for their definitive identification and precise quantification. MS-based methods are often coupled with a chromatographic separation step, such as gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro For the analysis of IAA and its derivatives, which are often not sufficiently volatile, a derivatization step is required to convert them into more volatile forms, such as methyl esters or trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nist.gov

Isotope dilution analysis is a powerful quantitative technique that can be used with GC-MS. nih.govresearchgate.netepa.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA or [²H₄]IAA) to the sample before extraction and analysis. nih.govnih.gov Because the internal standard is chemically identical to the analyte of interest ([¹⁴C]IAA and endogenous IAA), it experiences the same losses during sample preparation and analysis. By measuring the ratio of the ¹⁴C-labeled analyte to the stable isotope-labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. nih.govnih.gov

Table 3: Key Aspects of GC-MS Analysis of IAA

| Aspect | Description | Source |

| Derivatization | Required to increase volatility (e.g., methylation, silylation) | nih.govresearchgate.net |

| Separation | Based on boiling point and column interaction in the GC | notulaebotanicae.ro |

| Identification | Based on the unique mass spectral fragmentation pattern | nist.gov |

| Quantification | Isotope dilution using stable isotope-labeled internal standards | nih.govnih.govnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of plant hormones, including IAA and its metabolites. mdpi.comnih.govnih.govnih.govjabonline.inresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often does not require derivatization of the analytes. nih.gov

In an LC-MS/MS system, the compounds are first separated by LC. The eluate from the LC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). mdpi.com In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (e.g., the molecular ion of [¹⁴C]IAA) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is then monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. mdpi.comnih.gov

The use of [¹⁴C]IAA in conjunction with stable isotope-labeled internal standards in LC-MS/MS analysis allows for highly accurate quantification of auxin metabolites. biorxiv.orgbiorxiv.orgbiorxiv.org By tracking the fate of the ¹⁴C label, researchers can follow the metabolic pathways of exogenously applied IAA, while simultaneously quantifying the endogenous pools of IAA and its various conjugates and catabolites using stable isotope dilution. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov

Table 4: Characteristics of LC-MS/MS for Auxin Analysis

| Characteristic | Description | Source |

| Separation | High-performance liquid chromatography (HPLC) | mdpi.comnih.gov |

| Ionization | Electrospray ionization (ESI) is common | mdpi.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity | mdpi.comnih.gov |

| Quantification | Isotope dilution with stable isotope-labeled internal standards | biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov |

| Detection Limit | Can reach the femtomole level | nih.gov |

Optimized Sample Preparation for this compound Analysis

Precise and efficient sample preparation is paramount to obtaining reliable data in studies involving radiolabeled auxins. The methodologies must effectively extract the compound of interest from complex biological matrices while minimizing degradation and removing interfering substances.

Extraction Protocols for Plant Tissues

The initial step in analyzing this compound from plant material involves its extraction from the tissue matrix. The choice of solvent and extraction conditions significantly impacts the yield and integrity of the analyte. researchgate.net

Methanol is a commonly employed solvent for extracting indole-3-acetic acid (IAA) from plant tissues. researchgate.net Studies comparing different solvents have shown that methanol can provide a higher yield of IAA compared to diethyl ether or dichloromethane, particularly in short-term extractions. researchgate.net The duration of the extraction period can also influence the yield, with prolonged extraction times generally leading to increased recovery. researchgate.net The inclusion of water in the extraction solvent, such as aqueous acetone, has been demonstrated to enhance the extraction efficiency. researchgate.net Furthermore, increasing the extraction temperature can also augment the yield of IAA. researchgate.net For instance, methanolic extracts of Zea mays root segments have been successfully used for the analysis of [14C]indole-3-acetic acid and its metabolites. researchgate.net In some protocols, plant material is dried under vacuum to minimize degradation before extraction with an anhydrous solvent. capes.gov.br

Table 1: Comparison of Extraction Solvents for Indole-3-acetic Acid from Dry Maize Kernels

| Solvent | Relative IAA Yield (Short-term) | Effect of Prolonged Extraction |

| Methanol | High | Increased Yield |

| Diethyl Ether | Lower | Increased Yield |

| Dichloromethane | Lower | Increased Yield |

| 100% Acetone | - | Little Effect on Yield |

| Aqueous Acetone | - | Increased Yield |

| This table is based on findings from studies on IAA extraction, indicating general trends. researchgate.net The term "not easily extractable" IAA has been proposed for fractions that require more rigorous extraction conditions. researchgate.net |

Solid-Phase Extraction (SPE) for Purification

Following initial extraction, Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of this compound and its metabolites. nih.govresearchgate.net This chromatographic method separates components of a mixture based on their physical and chemical properties.

Chemical Derivatization Strategies (e.g., Methylation for GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize this compound. Derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

Methylation of the carboxylic acid group to form the methyl ester is a prevalent derivatization strategy. nih.govnih.govnih.gov This conversion can be achieved using reagents like diazomethane (B1218177). nih.govnih.gov The resulting methyl-IAA ester is more volatile and provides better chromatographic performance. nih.govnih.gov High-throughput methylation has been developed using a 96-well format, which also minimizes handling of the toxic diazomethane reagent. nih.gov An alternative to diazomethane is the use of chloroformates for the preparation of alkyl esters of IAA in aqueous solutions. nih.gov This method avoids the need for sample drying, which can lead to non-specific losses of the analyte. nih.gov The enzyme IAMT1, an indole-3-acetic acid carboxyl methyltransferase, can also convert IAA to its methyl ester, a process that is important in regulating auxin homeostasis in plants. nih.govresearchgate.netescholarship.org

Detection and Measurement of Radioactivity in Biological Samples (e.g., On-line radioactivity monitoring)

The quantification of the 14C label in biological samples is the final and critical step in tracer experiments with this compound. Several techniques are available for this purpose, with Liquid Scintillation Counting (LSC) being a traditional and widely used method. researchgate.netanu.edu.auradiocarbon.com

In LSC, the sample containing the 14C-labeled compound is mixed with a scintillation cocktail. The beta particles emitted from the decay of 14C excite the scintillator molecules, which in turn emit photons of light. anu.edu.auradiocarbon.com These light flashes are detected by photomultiplier tubes and counted. radiocarbon.com For solid samples, they may first be combusted to CO2, which is then absorbed into a suitable cocktail for counting. researchgate.net The efficiency of this process can be affected by quenching, where the color or chemical composition of the sample interferes with the light emission or detection. researchgate.net Therefore, quench correction is a crucial aspect of accurate quantification. researchgate.net

For more advanced and sensitive detection, Accelerator Mass Spectrometry (AMS) can be employed. anu.edu.aunih.gov AMS is significantly more sensitive than LSC and measures the ratio of 14C to stable carbon isotopes (12C and 13C) directly, rather than counting radioactive decays. anu.edu.aunih.gov This allows for the detection of minute quantities of 14C-labeled compounds. nih.gov

In conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), on-line radioactivity monitoring provides real-time detection of radiolabeled metabolites as they elute from the column. This allows for the rapid identification and quantification of different 14C-containing compounds in a single analytical run. For example, reverse-phase HPLC has been used to analyze metabolites of [14C]indole-3-acetic acid from the primary roots of Zea mays seedlings. researchgate.net Such methods have been instrumental in tracking the metabolic fate of IAA, including its conversion to compounds like indole-3-methanol and indoleacetylaspartic acid. researchgate.netnih.gov Radioimmunoassays have also been validated against GC-MS for the reliable estimation of IAA in plant tissues. nih.govnih.gov

Research Applications of Indole 3 Acetic Acid Carboxy 14c in Plant Physiological Processes

Dissection of Auxin Homeostasis Mechanisms

Auxin homeostasis, the maintenance of a stable, optimal concentration of active IAA within specific cells and tissues, is critical for normal plant development. [14C]IAA is instrumental in studying the dynamic processes that contribute to this balance, including biosynthesis, transport, conjugation, and catabolism. By applying [14C]IAA to plant tissues, researchers can trace its uptake, movement, and metabolic fate, providing a comprehensive picture of how plants regulate their internal auxin levels. These studies have been fundamental in demonstrating how plants control auxin concentrations to regulate growth and development. oup.com

Quantification of De Novo Auxin Biosynthesis Rates

Determining the rate at which plants synthesize new IAA is crucial for understanding how they respond to developmental cues and environmental stimuli. While direct measurement of biosynthesis is complex, [14C]IAA can be used in pulse-chase experiments to estimate the turnover and metabolic flux of the endogenous IAA pool. wikipedia.org In a typical pulse-chase experiment, plant tissue is briefly supplied with [14C]IAA (the "pulse") and then transferred to a medium containing unlabeled IAA (the "chase"). By analyzing the rate at which the radiolabeled IAA is metabolized and replaced by newly synthesized, unlabeled IAA over time, researchers can infer the de novo biosynthesis rate. This technique provides critical data on how different genetic and environmental factors influence the production of this essential hormone.

Analysis of Auxin Conjugation-Deconjugation Cycles

Plants can temporarily inactivate IAA by conjugating it to other molecules, such as amino acids and sugars, forming IAA-amino acid and IAA-sugar conjugates. nih.gov These conjugated forms are considered storage forms of auxin that can be hydrolyzed to release free, active IAA when needed. biorxiv.org The use of [14C]IAA has been pivotal in identifying and quantifying these conjugates.

When [14C]IAA is supplied to plant tissues, it enters the endogenous IAA pool and becomes a substrate for the enzymes responsible for conjugation. nih.gov By extracting and analyzing the metabolites, researchers can identify the specific amino acids or sugars that are attached to the radiolabeled IAA. For instance, studies using [14C]IAA have identified major conjugates like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu) in various plant species. nih.govnih.gov Time-course experiments tracking the formation and disappearance of these radiolabeled conjugates provide insights into the dynamics of the conjugation-deconjugation cycle, revealing how plants store and retrieve active auxin. In Arabidopsis, feeding with labeled IAAsp showed it was relatively stable, with significant metabolism only occurring after 48 hours. nih.gov Similarly, studies in crown gall callus tissue after 48 hours of incubation with labeled IAA revealed that about 45% of the absorbed IAA was conjugated with amino acids, primarily glycine, alanine, and valine, along with minor amounts of aspartic and glutamic acid conjugates. nih.govoup.com

| Plant System | Labeled Compound | Major Conjugates Identified | Key Findings |

| Arabidopsis thaliana | [1'-14C]IAA | Indole-3-acetyl aspartic acid (IAAsp), Indole-3-acetyl glutamate (IAGlu) | At low IAA concentrations, catabolism to oxindole-3-acetic acid (OxIAA) is dominant. At higher concentrations, conjugation to IAAsp and IAGlu is markedly induced. nih.gov |

| Parthenocissus tricuspidata (crown gall callus) | IAA-2-14C | Indole-3-acetyl-aspartic acid, Indole-3-acetyl-glutamic acid, Indole-3-acetyl-glycine, Indole-3-acetyl-alanine, Indole-3-acetyl-valine | Approximately 45% of the absorbed IAA was conjugated with amino acids after 48 hours. nih.govoup.com |

| Zea mays (seedling roots) | [14C]IAA | At least 11 different metabolites, mostly more polar than IAA. | Metabolism of IAA was rapid and extensive, indicating significant conjugation activity. researchgate.net |

Characterization of Auxin Transport Dynamics and Pathways

The directional, cell-to-cell movement of auxin, known as polar auxin transport, is fundamental to establishing developmental patterns in plants. [14C]IAA has been a cornerstone tool for studying this process. By applying a small amount of [14C]IAA to a specific location on a plant organ, such as the tip of a root or a shoot, researchers can track its movement over time. nih.gov The tissue is then sectioned, and the amount of radioactivity in each section is measured to determine the rate and direction of transport. nih.gov

These assays have been used to:

Determine transport rates: Pulse-chase experiments have helped establish the velocity of auxin movement, which can differ between tissues. For example, in Arabidopsis, basipetal IAA transport in the inflorescence was measured at a rate of 13–15 mm per hour. nih.gov

Identify transport pathways: Studies using radiolabeled auxin in Populus stems helped differentiate transport capacities between primary and secondary vascular tissues. figshare.com

Characterize transport mutants: By comparing [14C]IAA transport in wild-type plants and mutants with defects in auxin transport proteins (like PIN proteins), researchers have been able to elucidate the function of these key transporters. nih.gov

Protocols for measuring auxin transport often involve applying radiolabeled auxin in agar (B569324) cylinders to seedlings and then quantifying its movement after a set period. nih.gov This method is technically accessible and allows for the investigation of various genetic and environmental factors that control auxin transport. nih.gov

Investigation of Auxin Catabolic and Inactivation Processes

To permanently remove active auxin, plants employ catabolic (degradative) and other inactivation pathways. nih.gov [14C]IAA is essential for identifying the products of these pathways and understanding their regulation. The primary catabolic pathway for IAA in many plants involves oxidation of the indole (B1671886) ring, leading to the formation of oxindole-3-acetic acid (OxIAA). nih.gov

By feeding [14C]IAA to plants and analyzing the resulting radioactive metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers can identify and quantify catabolic products. Studies in Arabidopsis using [1'-14C]IAA revealed that OxIAA and its hexose (B10828440) conjugate are the major catabolites, especially when IAA levels are low. nih.gov In maize roots, the metabolism of [14C]IAA was found to be rapid and extensive, leading to at least 11 different metabolic products, indicating a high rate of inactivation. researchgate.net Comparing the metabolites of [1-14C]IAA and [2-14C]IAA helps determine whether decarboxylation of the side chain has occurred, providing further detail on the specific catabolic reactions taking place. researchgate.net

Elucidation of Indole-3-acetic acid-carboxy-14C Interplay with Other Phytohormones and Regulatory Molecules (e.g., Ethylene (B1197577), Gibberellins, Zinc)

The effects of auxin are often modulated by interactions with other plant hormones and signaling molecules. researchgate.net [14C]IAA is a valuable tool for investigating these complex cross-talks. By treating plants with another hormone, such as ethylene, and then applying [14C]IAA, researchers can determine if the second hormone affects auxin uptake, transport, or metabolism. For example, early studies demonstrated that ethylene could alter the uptake, distribution, and metabolism of radiolabeled IAA. nih.gov Similarly, the influence of mineral nutrients, like zinc, on auxin homeostasis can be assessed by tracking the fate of [14C]IAA in plants grown under different nutrient conditions. These studies are critical for building a holistic understanding of how plants integrate various internal and external signals to regulate growth.

Role in Specific Developmental Processes (e.g., Root Development, Senescence, Adventitious Rooting)

[14C]IAA has been instrumental in linking auxin dynamics to specific developmental events. For instance, by applying [14C]IAA to different parts of the root, researchers have mapped the transport pathways that are crucial for root growth and gravitropism. nih.gov The study of adventitious rooting, the formation of roots from non-root tissues, has also benefited from the use of radiolabeled IAA to understand how auxin accumulation at the site of root initiation drives this process. Furthermore, changes in [14C]IAA metabolism and transport have been correlated with developmental transitions like senescence (aging), helping to elucidate the role of auxin in the timing of leaf and flower drop. The application of IAA and its precursors has been shown to influence the levels of other growth regulators like polyamines, which are involved in plant development under stress. researchgate.net

Indole 3 Acetic Acid Carboxy 14c in Microbial and Plant Microbe Interaction Studies

Microbial Biosynthesis and Metabolism of Indole-3-acetic Acid

Microorganisms synthesize IAA through multiple pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent. nih.gov The tryptophan-dependent pathways are more extensively studied, with at least five major routes identified in bacteria: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.gov

Indole-3-acetamide (IAM) Pathway: This is one of the best-characterized pathways in bacteria. oup.com It involves two steps: the conversion of tryptophan to IAM by the enzyme tryptophan-2-monooxygenase (IaaM), followed by the conversion of IAM to IAA by IAM hydrolase (IaaH).

Indole-3-pyruvic acid (IPyA) Pathway: Considered a major pathway in both plants and a wide range of bacteria, this route begins with the transamination of tryptophan to IPyA. oup.com The subsequent steps to produce IAA are less universally defined in bacteria. researchgate.net

The degradation of IAA is as crucial as its synthesis for regulating its homeostasis. Microbes have evolved specific catabolic pathways, such as the iac or iad operons, to break down IAA, often utilizing it as a sole source of carbon and energy. biorxiv.orgbiorxiv.org

Tracer studies using Indole-3-acetic acid-carboxy-14C are invaluable for tracking the metabolic fate of IAA. A notable study demonstrated that anaerobic bacteria from the rumen could incorporate the 14C from [14C]carboxyl-labeled IAA into their cellular proteins. nih.gov Specifically, all tested strains of Ruminococcus albus were found to utilize IAA for tryptophan synthesis, a novel biosynthetic pathway proposed to involve a reductive carboxylation of the indole (B1671886) nucleus. nih.gov This research highlights how the labeled carbon from the carboxyl group of IAA can be traced into essential amino acids, revealing previously unknown metabolic links. nih.gov

Table 1: Key Tryptophan-Dependent IAA Biosynthesis Pathways in Bacteria

| Pathway Name | Key Intermediate(s) | Key Enzymes | Examples of Bacteria |

|---|---|---|---|

| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) | Agrobacterium tumefaciens, Pseudomonas syringae, Pantoea agglomerans oup.com |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid (IPyA) | Aminotransferase, IPyA decarboxylase | Azospirillum, Rhizobium, Enterobacter cloacae, Pantoea agglomerans oup.comresearchgate.net |

Functional Roles of Microbially Produced IAA in Plant Growth Modulation

IAA produced by plant-associated microbes can significantly influence host plant physiology, a phenomenon known as plant growth modulation. nih.gov The outcomes can be either beneficial, termed phytostimulation, or detrimental, as seen in phytopathogenesis. nih.govnih.gov Beneficial bacteria, often referred to as plant growth-promoting rhizobacteria (PGPR), can enhance root system development, leading to improved nutrient and water uptake. nih.gov The microbial IAA supplements the plant's endogenous auxin pool, stimulating processes like lateral root formation and root hair elongation. frontiersin.org

Conversely, some pathogenic bacteria can overproduce IAA to disrupt the plant's hormonal balance, leading to tissue overgrowths like galls and tumors or suppressing the plant's defense responses. nih.govnih.gov The ability of bacteria to produce IAA is often considered a key factor in their strategy to colonize the host plant. nih.gov

The use of this compound allows researchers to definitively track the movement of microbially produced auxin into the plant and observe its subsequent effects on development, confirming that the observed growth modulation is a direct result of the microbial auxin.

Fungal Symbioses and Auxin Production

Similar to bacteria, many fungal species, including those that form symbiotic relationships with plants like mycorrhizae, are capable of producing IAA. nih.govresearchgate.net This capacity is widespread among both ectomycorrhizal and arbuscular mycorrhizal fungi. researchgate.net The IAA released by these fungi is believed to be at least partially responsible for the characteristic morphological changes in mycorrhizal root systems, such as increased branching. researchgate.net

Research has confirmed IAA production in various symbiotic fungi:

Pisolithus tinctorius , an ectomycorrhizal fungus, produces IAA which has been shown to increase the height, stem diameter, and dry weight of shoots and roots in Douglas fir (Pseudotsuga menziesii) seedlings. semanticscholar.org

Penicillium citrinum , a plant growth-promoting fungus, secretes auxin that enhances root and shoot development in Arabidopsis thaliana. frontiersin.org Studies using auxin biosynthesis inhibitors suggest that the indole-3-pyruvate (IPA) pathway is a key route for this production. frontiersin.org

Colletotrichum gloeosporioides utilizes both the IAM and IPyA pathways to produce IAA. asm.org

Phylogenetic analyses suggest that the genetic machinery for IAA biosynthesis likely evolved independently in fungi, bacteria, and plants, highlighting its fundamental importance across different kingdoms. nih.gov

Table 2: Reported Effects of IAA-Producing Fungi on Host Plants

| Fungal Species | Host Plant | Observed Effects on Plant | Reference |

|---|---|---|---|

| Pisolithus tinctorius | Douglas fir (Pseudotsuga menziesii) | Consistent increase in plant height, stem diameter, and dry weights of shoots and roots. | semanticscholar.org |

| Penicillium citrinum | Arabidopsis thaliana | Enhanced root and shoot development, and overall plant growth. | frontiersin.org |

| Hebeloma cylindrosporum | (General) | Involved in Hartig net formation and characteristic mycorrhizal root morphology. | researchgate.net |

Tracer Studies on Auxin Exchange Mechanisms in Symbiotic Relationships

Understanding the dynamics of auxin exchange—its movement, transformation, and site of action—between symbiotic partners is crucial for deciphering their interaction. This compound serves as a powerful tool for these investigations. As a radiolabeled tracer, it allows for the precise tracking of the auxin molecule after it is supplied to the symbiotic system. nih.govnih.gov

Feeding experiments with 14C-labeled IAA can reveal:

Metabolic Fate: As shown with Ruminococcus albus, the 14C label from the carboxyl group of IAA can be traced into other molecules, such as the amino acid tryptophan. nih.gov This demonstrates that the microbe not only takes up the auxin but actively metabolizes it, integrating its components into primary metabolic pathways. nih.gov

Translocation: By applying this compound to either the microbial symbiont or the host plant, researchers can monitor its movement across the symbiotic interface. This helps determine whether the auxin produced by the microbe is directly transported to and utilized by the plant, or vice-versa.

Degradation and Conjugation: Tracer studies can quantify the rate at which IAA is degraded or converted into conjugated (inactive and storage) forms, such as indole-3-acetylaspartic acid, within the plant or microbial tissue. nih.gov This provides insight into the mechanisms of auxin homeostasis during the symbiotic interaction.

These tracer studies provide definitive evidence of the molecular journey of IAA, moving beyond simple detection to a functional understanding of its role as a shared signaling molecule in the symbiotic dialogue between microbes and plants.

Emerging Trends and Future Perspectives in Indole 3 Acetic Acid Carboxy 14c Research

Synergistic Integration with Non-Radiolabeled Isotopic Labeling Techniques

The use of ¹⁴C-IAA provides a powerful tool for tracing auxin movement and metabolism. However, its synergy with non-radiolabeled isotopic labeling techniques is opening new avenues for a more comprehensive understanding of auxin dynamics.

Stable isotope labeling, using isotopes such as ¹³C and ¹⁵N, allows for the detailed analysis of metabolic pathways without the complexities of handling radioactive material. nih.gov A recently developed method, Stable Isotope Labeled Kinetics (SILK), utilizes highly sensitive liquid chromatography-mass spectrometry (LC-MS) to track the incorporation of stable isotopes into IAA and its precursors over very short time intervals. nih.gov This approach provides a detailed view of the interacting network of IAA biosynthesis. nih.gov

By combining the pulse-chase capabilities of ¹⁴C-IAA with the detailed metabolic network information from stable isotope labeling, researchers can gain a more holistic view of auxin homeostasis. wikipedia.org For instance, a pulse of ¹⁴C-IAA can track the long-distance transport and conjugation of exogenously applied auxin, while stable isotope labeling can simultaneously reveal the dynamics of endogenous auxin biosynthesis and degradation in response to the ¹⁴C-IAA pulse. This dual-labeling approach can help to dissect the intricate feedback and feed-forward loops that regulate auxin levels within the plant. nih.govresearchgate.net

Table 1: Comparison of Radiolabeled and Non-Radiolabeled Isotopic Labeling Techniques for Auxin Research

| Feature | Indole-3-acetic acid-carboxy-14C (¹⁴C-IAA) | Stable Isotope Labeling (e.g., ¹³C, ¹⁵N) |

| Detection Method | Scintillation counting, autoradiography | Mass spectrometry |

| Sensitivity | High | High, dependent on instrumentation |

| Primary Use | Tracing transport, localization, and long-term fate | Elucidating biosynthetic and metabolic pathways |

| Temporal Resolution | Can be used for pulse-chase experiments over hours to days nih.gov | High, capable of tracking kinetics in seconds to minutes nih.gov |

| Spatial Resolution | Cellular to whole-plant level | Tissue to subcellular level |

| Safety | Requires handling of radioactive materials | Non-radioactive, safer to handle |

Advancements in High-Resolution Spatiotemporal Imaging of Radiolabeled Auxin Dynamics

Visualizing the precise location of auxin within plant tissues is crucial for understanding its role in development. While traditional autoradiography of ¹⁴C-IAA has provided valuable insights, new imaging technologies are offering unprecedented spatial and temporal resolution.

Recent developments in imaging technologies are enabling more dynamic and high-resolution visualization of auxin. For example, fluorescently labeled phytohormones, in conjunction with advanced microscopy, provide a modern approach to investigate auxin transport and perception with high spatiotemporal resolution. nih.gov While not directly imaging ¹⁴C-IAA, these techniques can be used in parallel to correlate auxin distribution with cellular responses.

Furthermore, techniques like micro-autoradiography combined with immunofluorescence can visualize the interaction of radiolabeled compounds with specific cellular structures, such as Aβ plaques and blood vessels in the brain, a method that could be adapted for plant science. nih.gov This could allow researchers to pinpoint the location of ¹⁴C-IAA within specific cell types or even subcellular compartments in relation to auxin-responsive proteins. The development of near-infrared fluorescent nanosensors for IAA also presents a promising avenue for real-time, dynamic measurements of auxin distribution in living plants. biorxiv.org

Systems Biology Approaches for Unraveling Complex Auxin Regulatory Networks

The regulation of auxin involves a complex interplay of synthesis, transport, conjugation, and signaling. nih.govresearchgate.net Systems biology, which integrates experimental data with computational modeling, is becoming an indispensable tool for unraveling these intricate networks. nih.govnih.gov

Data generated from experiments using ¹⁴C-IAA, such as transport rates and metabolic profiles, can be used to parameterize and validate mathematical models of auxin distribution. nih.govcapes.gov.br These models can then simulate auxin dynamics and predict how the system will respond to genetic or environmental perturbations. nih.govyoutube.com For example, modeling efforts have been used to understand how auxin minima are established and maintained during fruit development, a process crucial for proper tissue differentiation. nih.gov

By combining experimental data from ¹⁴C-IAA studies with genomic, transcriptomic, and proteomic data, researchers can build comprehensive models of the entire auxin regulatory network. nih.govresearchgate.netnih.gov This integrated approach can help identify key regulatory nodes and emergent properties of the system that would not be apparent from studying individual components in isolation. nih.gov

Innovations in Analytical Methodologies for Enhanced Sensitivity and Throughput of Radiolabeled Auxins

The accurate quantification of ¹⁴C-IAA and its metabolites is fundamental to understanding auxin biology. Continuous innovation in analytical techniques is pushing the boundaries of sensitivity and throughput.

Liquid chromatography coupled to mass spectrometry (LC-MS) has become a cornerstone for the analysis of plant hormones, including auxins. nih.gov Recent advancements in LC-MS instrumentation have significantly increased sensitivity, allowing for the parallel analysis of multiple auxin species and their metabolites from a single, small sample. nih.gov This is particularly important for studies using ¹⁴C-IAA, as it enables the simultaneous quantification of the radiolabeled compound and its various metabolic products. nih.gov

Furthermore, new strategies in mass spectrometry, such as ion pre-accumulation, are enhancing scanning speeds and sensitivity. nih.govbiorxiv.orgbiorxiv.org These improvements are particularly beneficial for high-throughput applications, allowing for the rapid analysis of a large number of samples, which is often required in genetic screens or time-course experiments. The development of methods for the parallel determination of auxins and other phytohormones, like cytokinins, from the same sample further enhances the efficiency and depth of these analyses. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of indole-3-acetic acid-carboxy-14C (IAA-14C) in microbial systems?

- Methodology : Use statistical experimental designs like the Plackett-Burman model and Central Composite Design (CCD) to identify critical factors (e.g., tryptophan concentration, pH, temperature) influencing IAA-14C yield. Validate models via ANOVA (p < 0.05) to ensure robustness . UV-Vis spectral analysis (e.g., λmax = 280 nm) can confirm IAA purity during synthesis . For microbial systems, consider cyanobacterial strains from coastal regions, as they exhibit tryptophan-dependent IAA production .

Q. What analytical methods are reliable for quantifying IAA-14C in plant tissues?

- Methodology : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrospray ionization (ESI-MS) for precise quantification. Frontal analysis with a linear regression model (e.g., y = 0.76x + 0.135, r² = 0.9974) is effective for binding studies in serum albumin . For plant tissues, combine extraction protocols (e.g., methanol/water/formic acid) with isotopic dilution assays to account for endogenous IAA interference .

Q. How should IAA-14C be incorporated into plant tissue culture protocols to assess genetic fidelity?

- Methodology : Use IAA-14C in conjunction with cytokinins (e.g., BAP) for callus induction. Validate genetic stability using molecular markers like Random Amplified Polymorphic DNA (RAPD) or Inter Simple Sequence Repeats (ISSR). Ensure hormone concentrations (e.g., 2000–6000 ppm) are optimized via randomized block designs with ≥10 biological replicates .

Advanced Research Questions

Q. How can contradictory data on IAA-14C biosynthesis pathways in bacteria vs. plants be reconciled?

- Methodology : Conduct comparative genomics to identify conserved genes (e.g., iaaM, iaaH) in bacterial systems vs. tryptophan aminotransferase (TAA)/YUCCA pathways in plants. Use RNA-seq to track IAA-14C flux under auxin-depleted conditions. For example, Bacillus amyloliquefaciens SQR9 uses a two-step pathway (tryptophan → indole-3-pyruvate → IAA), while maize endosperm relies on TAA . Discrepancies may arise from species-specific regulatory elements or isotopic dilution effects .

Q. What experimental strategies resolve discrepancies in IAA-14C tracer studies during abiotic stress responses?

- Methodology : Combine IAA-14C pulse-chase experiments with transcriptomic analysis (e.g., RNA-seq) in model plants like rice. Monitor OsHAT/OsHDAC gene expression under stress (cold, drought, salinity) to correlate auxin flux with epigenetic regulation. Normalize data against abscisic acid (ABA) controls to distinguish stress-specific responses .

Q. How can IAA-14C be used to dissect auxin storage and transport mechanisms in planta?

- Methodology : Apply IAA-14C to Arabidopsis mutants defective in auxin transporters (e.g., PIN proteins). Use high-throughput LC-MS/MS to quantify conjugated forms (e.g., IAA-aspartate) and compare with free IAA-14C pools. For storage studies, analyze esterified IAA-14C in seed tissues via alkaline hydrolysis .

Q. What are the limitations of using IAA-14C in whole-cell biosynthesis systems for auxin analog engineering?

- Methodology : Test co-expression vectors (e.g., pET-SUMO-iaaM + pCDF-SUMO-iaaH) in E. coli to synthesize halogenated IAA analogs (e.g., 7-chloro-IAA). Monitor titers via HPLC and validate via ESI-MS. Limitations include substrate inhibition at high tryptophan concentrations and cross-reactivity of auxin analogs with native receptors .

Methodological Considerations

Q. How to design a robust protocol for IAA-14C metabolic flux analysis in plant-microbe interactions?

- Methodology : Co-culture IAA-14C-producing rhizobacteria (e.g., Streptomyces fradiae) with plant roots in sterile hydroponic systems. Quantify IAA-14C uptake using scintillation counting and correlate with plant growth metrics (e.g., root elongation). Include controls with ipdC-knockout strains to confirm microbial auxin contribution .

Q. What statistical frameworks are optimal for analyzing IAA-14C dose-response experiments?

- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Use the Student-Newman-Keuls test (p = 0.05) for post-hoc comparisons of treatment effects. For high-throughput screens, integrate machine learning algorithms to identify outliers in binding affinity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。